molecular formula C9H9BrN2O B15335173 2-Bromo-4-propoxynicotinonitrile

2-Bromo-4-propoxynicotinonitrile

Cat. No.: B15335173
M. Wt: 241.08 g/mol
InChI Key: FBOFHNXYFIVODB-UHFFFAOYSA-N
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Description

2-Bromo-4-propoxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a bromine atom at position 2, a propoxy group (-OCH₂CH₂CH₃) at position 4, and a nitrile (-CN) functional group at position 2. This article compares these analogs to infer the behavior and utility of 2-Bromo-4-propoxynicotinonitrile.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-4-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2O/c1-2-5-13-8-3-4-12-9(10)7(8)6-11/h3-4H,2,5H2,1H3

InChI Key

FBOFHNXYFIVODB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=NC=C1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxynicotinonitrile typically involves the bromination of 4-propoxynicotinonitrile. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-4-propoxynicotinonitrile may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-propoxynicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as alkaline medium.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as anhydrous ether.

  • Substitution: Reagents like alkyl halides and conditions such as nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Bromate esters.

  • Reduction: Primary amines.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

2-Bromo-4-propoxynicotinonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Bromo-4-propoxynicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in drug discovery, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
2-Bromo-4-propoxynicotinonitrile* C₉H₉BrN₂O 257.09 g/mol† Br (2), -OCH₂CH₂CH₃ (4), -CN (3) Nitrile, Ether, Halogen
2-Amino-5-bromo-4-methoxynicotinonitrile C₇H₆BrN₃O 244.05 g/mol Br (5), -OCH₃ (4), -NH₂ (2), -CN (3) Nitrile, Amine, Ether, Halogen
2-Bromo-isonicotinonitrile C₆H₃BrN₂ 183.01 g/mol Br (2), -CN (4) Nitrile, Halogen
2-Bromo-5-amino-4-picoline C₆H₇BrN₂ 187.04 g/mol Br (2), -NH₂ (5), -CH₃ (4) Amine, Halogen, Methyl

*Hypothetical calculation based on substituent addition.
†Calculated using atomic masses: C (12.01), H (1.01), Br (79.90), N (14.01), O (16.00).

Key Observations:

Substituent Bulk and Solubility: The propoxy group in 2-Bromo-4-propoxynicotinonitrile increases lipophilicity compared to methoxy (-OCH₃) analogs like 2-Amino-5-bromo-4-methoxynicotinonitrile. This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects: Bromine at position 2 (as in 2-Bromo-isonicotinonitrile) activates the pyridine ring for nucleophilic substitution or Suzuki-Miyaura cross-coupling. The nitrile group at position 3 further stabilizes electron-deficient intermediates.

Amino vs.

Research Findings and Limitations

  • Synthetic Challenges: Propoxy-substituted nicotinonitriles require careful optimization to avoid steric interference during functionalization.
  • Data Gaps: Direct studies on 2-Bromo-4-propoxynicotinonitrile are absent in the provided evidence; inferences rely on analogs like 2-Bromo-isonicotinonitrile and amino-alkoxy derivatives.

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